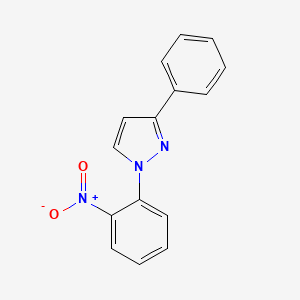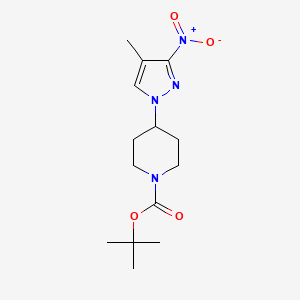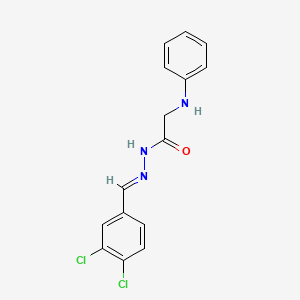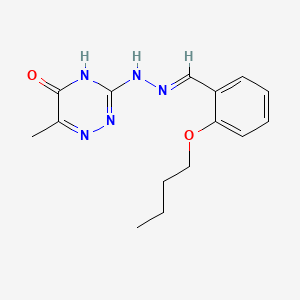![molecular formula C18H24N2O3S B10909195 1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone](/img/structure/B10909195.png)
1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone is a heterocyclic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone typically involves the reaction of 3,4-diethoxyphenylacetic acid with thioamide under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Its diethoxyphenyl group and thiazole ring contribute to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C18H24N2O3S |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-[2-[2-(3,4-diethoxyphenyl)ethylamino]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C18H24N2O3S/c1-5-22-15-8-7-14(11-16(15)23-6-2)9-10-19-18-20-12(3)17(24-18)13(4)21/h7-8,11H,5-6,9-10H2,1-4H3,(H,19,20) |
InChI Key |
GNDWLACLBXYGIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC(=C(S2)C(=O)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 4-({[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B10909118.png)

![4-[4-(Allyloxy)phenyl]-2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10909123.png)




![4-chloro-2-{(E)-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol](/img/structure/B10909152.png)
![N~2~-(1-Adamantylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B10909158.png)
![N-[1,1-Bis(trifluoromethyl)propyl]-N'-(6-methyl-2-pyridyl)urea](/img/structure/B10909159.png)
![2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-4-chlorophenol](/img/structure/B10909175.png)
![4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,8,10,12,14-hexaen-7-one](/img/structure/B10909181.png)

![Ethyl 6-amino-5-cyano-3-methyl-1'H,7H-spiro[isoxazolo[5,4-B]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B10909189.png)
